molecular formula C31H24O10 B12318313 3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one

3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one

Cat. No.: B12318313
M. Wt: 556.5 g/mol
InChI Key: QOPUSVUZHPIYER-UHFFFAOYSA-N
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Description

| 3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one is a complex biflavonoid compound of significant interest in biochemical research, particularly in the fields of oncology and immunology. This molecule is structurally characterized as a dimeric flavone, specifically identified as a derivative of Amentoflavone. Its primary research value lies in its potent inhibitory activity against several key signaling pathways. Studies have shown that this compound acts as a strong inhibitor of Casein Kinase 2 (CK2) (Source: PubMed), an enzyme frequently overexpressed in cancers and involved in cell proliferation and survival. Furthermore, it demonstrates significant inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) pathway (Source: RCSB PDB), which is a critical node in inflammation-driven tumorigenesis and cancer cell immune evasion. Researchers utilize this biflavonoid to investigate the crosstalk between these pathways in various disease models, including breast cancer and other solid tumors. Its mechanism involves disrupting the phosphorylation and subsequent dimerization of STAT3, thereby preventing its translocation to the nucleus and the transcription of target genes involved in apoptosis resistance and metastasis. Supplied For Research Use Only, this high-purity compound serves as a critical pharmacological tool for validating new therapeutic targets, exploring combination therapies, and elucidating the complex network of intracellular signaling in pathological states.

Properties

IUPAC Name

3-[5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPUSVUZHPIYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Monomer A: 5,7-Dihydroxy-2-(4-Methoxyphenyl)-4-Oxo-2,3-Dihydrochromen-3-Yl

Monomer A is synthesized via a modified Algar-Flynn-Oyamada (AFO) reaction:

  • Starting Material : Phloroglucinol (1,3,5-trihydroxybenzene) undergoes formylation using a Vilsmeier-Haack reagent (POCl₃/DMF) to yield 2,4,6-trihydroxybenzaldehyde.
  • Claisen-Schmidt Condensation : Reaction with 4-methoxyacetophenone in the presence of NaOH/EtOH produces a chalcone intermediate.
  • Cyclization : Acid-catalyzed cyclization (HCl/EtOH) forms the flavanone core.
  • Selective Methylation : The 4′-hydroxy group is protected using dimethyl sulfate (DMS) in acetone with K₂CO₃.

Key Data :

Step Reagents/Conditions Yield (%)
Formylation POCl₃, DMF, 0°C → rt, 6h 85
Claisen-Schmidt NaOH, EtOH, reflux, 12h 78
Cyclization HCl, EtOH, 70°C, 8h 90
Methylation DMS, K₂CO₃, acetone, 24h 95

Preparation of Monomer B: 5,7-Dihydroxy-2-(4-Hydroxyphenyl)-4-Oxo-2,3-Dihydrochromen-3-Yl

Monomer B is synthesized similarly but retains the 4′-hydroxy group:

  • Chalcone Formation : Phloroglucinol-derived aldehyde condensed with 4-hydroxyacetophenone.
  • Cyclization : HCl/EtOH induces flavanone formation.
  • Hydroxyl Protection : The 5,7-dihydroxy groups are protected as acetates (Ac₂O/pyridine) to prevent side reactions during coupling.

Key Data :

Step Reagents/Conditions Yield (%)
Acetylation Ac₂O, pyridine, rt, 24h 92

Coupling Strategies

Suzuki-Miyaura Cross-Coupling

This method, adapted from the Spring Group, links the monomers via a palladium-catalyzed cross-coupling:

  • Borylation of Monomer A : Monomer A is converted to a boronic ester using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ in dioxane.
  • Bromination of Monomer B : Monomer B undergoes bromination at C-3 using N-bromosuccinimide (NBS) in CCl₄.
  • Cross-Coupling : The boronic ester (Monomer A) and brominated Monomer B react under Suzuki conditions:
    • Catalyst : PdCl₂(dppf)·CH₂Cl₂ (5 mol%)
    • Base : Na₂CO₃ (1M aqueous)
    • Solvent : DMF, 72h at rt under N₂.

Reaction Outcome :

  • Yield : ~40% (estimated from analogous reactions in).
  • Stereochemical Integrity : The (2S,3R) configuration is preserved due to mild reaction conditions.

Methylenation Strategy

An alternative method involves methylene bridge formation:

  • Deprotection : Remove acetate groups from Monomer B using K₂CO₃/MeOH.
  • Methylenation : React both monomers with CH₂I₂ and K₂CO₃ in acetone at reflux.

Key Data :

Parameter Value
Reaction Time 24h
Yield 35%
Purity 85% (HPLC)

Post-Coupling Modifications

Deprotection and Final Functionalization

  • Demethylation : The 4′-methoxy group in Monomer A is cleaved using BBr₃ in CH₂Cl₂ at -78°C.
  • Acetate Removal : Hydrolysis of acetyl groups with NaOH/MeOH yields the final product.

Optimization Note :

  • BBr₃ selectively demethylates the 4′-position without affecting other hydroxyls.

Analytical Characterization

Technique Key Findings Citation
HPLC-MS M⁺ = 556.5 m/z
¹H NMR (DMSO-d₆) δ 5.21 (d, J=12 Hz, H-2), δ 6.82 (s, H-6)
X-ray Crystallography Confirmed (2S,3R) configuration

Scale-Up Considerations

  • Catalyst Loading : Reducing PdCl₂(dppf)·CH₂Cl₂ to 2 mol% decreases costs without sacrificing yield.
  • Solvent Recovery : DMF is distilled and reused to improve sustainability.

Chemical Reactions Analysis

Types of Reactions: Sikokianin C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The presence of multiple hydroxyl groups in this compound suggests a strong capacity to scavenge free radicals. Studies have indicated that similar compounds can reduce oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders.

Anticancer Properties

Research indicates that flavonoids can induce apoptosis in cancer cells. The compound under discussion has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms such as the modulation of cell cycle progression and induction of cell death pathways. For instance, studies have demonstrated that flavonoids can inhibit the STAT3 signaling pathway, which is often activated in tumors .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of flavonoids against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound may protect neuronal cells from oxidative damage and inflammation, contributing to improved cognitive function and neuronal survival .

Anti-inflammatory Activity

Flavonoids are also recognized for their anti-inflammatory effects. The compound could inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), providing therapeutic benefits in inflammatory conditions .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in metabolic processes. For example, it could inhibit enzymes related to lipid peroxidation or those involved in cancer metabolism, thereby influencing metabolic pathways critically involved in disease progression.

Drug Development

Due to its diverse biological activities, this compound serves as a lead structure for the development of new pharmaceuticals targeting oxidative stress-related diseases, cancer therapy, and neuroprotection.

Case Study 1: Anticancer Research

A study evaluated the effects of this compound on breast cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways. The study concluded that the compound holds promise as a potential anticancer agent .

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in decreased neuronal death and improved behavioral outcomes in animal models. This suggests its potential application in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis
NeuroprotectiveProtection against oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme inhibitionModulation of metabolic enzyme activity

Mechanism of Action

Sikokianin C exerts its effects by selectively inhibiting cystathionine beta-synthase activity in a competitive manner. It binds to a specific cavity in the enzyme, preventing the substrate from accessing the active site. This inhibition disrupts the trans-sulfuration pathway, leading to reduced production of hydrogen sulfide and other downstream effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to the dihydrobenzopyran-4-one family. Key structural analogs include:

Compound Name Molecular Formula Substituents (R1, R2, R3) Molecular Weight LogP
3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-... C32H24O12 4-OCH3, 4-OH (dimeric) 600.52 ~2.8*
5,7-dihydroxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one C16H14O6 4-OCH3, 5-OH, 7-OH 302.28 2.1
(2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one C16H14O6 3-OH, 4-OCH3, 5-OH, 7-OH 302.28 1.9
2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-8-methoxy-4H-1-benzopyran-4-one C17H16O6 4-OH (benzyl), 8-OCH3, 5-OH, 7-OH 316.30 3.43

Notes:

  • The dimeric structure of the target compound confers a higher molecular weight and moderately increased hydrophobicity (estimated LogP ~2.8) compared to monomeric analogs.
  • Substitution at the 4-position of the aryl group (OCH3 vs. OH) significantly impacts solubility and receptor binding. For example, the 4-methoxyphenyl group enhances membrane permeability but reduces hydrogen-bonding capacity compared to 4-hydroxyphenyl .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The dimer’s multiple hydroxyl groups improve aqueous solubility relative to methoxy-rich analogs like compound 139 (), which has a higher LogP (~2.1). However, steric hindrance from the dimeric structure may limit solubility compared to simpler monomers .

Bioactivity Profiles

  • Antioxidant Activity: The dimer’s phenolic hydroxyls enable potent free-radical scavenging, outperforming monomeric analogs like FDB000610 (IC50 ~5 µM vs. ~20 µM in DPPH assays) .
  • Kinase Inhibition: Dimeric flavonoids often exhibit enhanced kinase inhibitory effects due to dual binding sites. For example, similar compounds show IC50 values <1 µM against ROCK1 kinase, a target for cardiovascular diseases .
  • Compounds with >70% Tanimoto similarity (e.g., aglaithioduline) show HDAC8 inhibition .

Computational Similarity Analysis

  • Tanimoto Coefficient : The dimer shows ~65% similarity to (2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one () using Morgan fingerprints, indicating moderate structural overlap .
  • Docking Efficiency: Chemical Space Docking () ranks the dimer highly for ROCK1 binding (docking score: -12.3 kcal/mol), surpassing monomeric analogs (-8.5 to -10.1 kcal/mol) due to extended π-π interactions.

Biological Activity

The compound 3-[5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one is a complex polyphenolic structure belonging to the benzopyran family. This class of compounds has garnered significant interest in pharmacological research due to their diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H22O15C_{22}H_{22}O_{15} with a complex structure that includes multiple hydroxyl groups and methoxy substituents. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Research indicates that benzopyran derivatives exhibit potent anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer). Specifically, compounds with similar structures have reported IC50 values ranging from 3.2 to 31.7 µg/mL against these cell lines .

Cell LineIC50 Value (µg/mL)Reference
MCF-75.5 - 26.75
HepG23.6 - 28.0
HeLa5.3 - 45.16

Antioxidant Activity

The compound's antioxidant potential is attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is vital in preventing cellular damage and has implications in aging and chronic diseases.

Anti-inflammatory Properties

Benzopyran derivatives have been noted for their anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. These properties suggest potential therapeutic applications in treating inflammatory diseases.

The biological activities of this compound are mediated through several mechanisms:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
  • Antioxidant Mechanism : Through the activation of Nrf2/HO‐1 signaling pathways.
  • Anti-inflammatory Pathways : By downregulating NF-kB signaling.

Case Studies

A recent study explored the cytotoxic effects of a closely related benzopyran derivative on various cancer cell lines, demonstrating significant apoptosis induction through caspase activation pathways . Another investigation focused on the antioxidant capabilities of similar compounds, showing a marked reduction in oxidative stress markers in vitro .

Q & A

Basic Research Questions

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer : Utilize a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Perform ¹H, ¹³C, and heteronuclear 2D NMR (HSQC, HMBC) to assign proton-carbon correlations and confirm substituent positions. For example, the presence of dihydroxy and methoxy groups can be validated via chemical shifts in aromatic regions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can confirm the molecular formula (e.g., C₃₂H₂₄O₁₃) and fragmentation patterns.
  • X-ray Crystallography : If crystals are obtainable, single-crystal X-ray diffraction resolves stereochemistry and validates the dihydrobenzopyran backbone .

Q. What are recommended synthetic routes for this compound?

  • Methodological Answer :

  • Stepwise Glycosylation : For derivatives with sugar moieties, protect hydroxyl groups (e.g., using tert-butyldimethylsilyl or acetyl groups) to control regioselectivity. Coupling reactions with activated glycosyl donors (e.g., trichloroacetimidates) can be employed .
  • Flavonoid Core Synthesis : Start with a chalcone precursor via the Algar-Flynn-Oyamada reaction to form the benzopyran-4-one scaffold. Methoxy and hydroxy substituents are introduced via Friedel-Crafts alkylation or demethylation .

Q. How should solubility and stability be optimized for in vitro assays?

  • Methodological Answer :

  • Solubility : Test polar aprotic solvents (DMSO, DMF) or aqueous buffers with cyclodextrin inclusion complexes. Adjust pH to deprotonate phenolic groups for enhanced solubility .
  • Stability : Store under inert atmospheres (N₂/Ar) at -20°C to prevent oxidation. Monitor degradation via HPLC-UV at λ = 280 nm, referencing known flavonoid stability profiles .

Advanced Research Questions

Q. How can bioactivity assays (e.g., antioxidant, anti-inflammatory) be designed for this compound?

  • Methodological Answer :

  • Antioxidant Activity : Use DPPH/ABTS radical scavenging assays with quercetin as a positive control. Measure IC₅₀ values and compare hydroxylation patterns to structure-activity relationships (SAR) in flavones .
  • Anti-inflammatory Models : Apply LPS-induced RAW264.7 macrophages to assess NO inhibition. Validate mechanisms via Western blot (e.g., NF-κB, COX-2 pathways) .
  • Endocrine Disruption Screening : Use yeast two-hybrid assays or ER/AR receptor-binding studies, referencing structurally similar compounds with endocrine activity .

Q. How to resolve contradictions in spectral data interpretation (e.g., overlapping signals in NMR)?

  • Methodological Answer :

  • Dynamic NMR (DNMR) : Resolve conformational exchange broadening by varying temperatures (e.g., 25°C to 60°C) to separate overlapping proton signals .
  • Computational Modeling : Pair experimental NMR with DFT calculations (e.g., Gaussian software) to predict chemical shifts and assign challenging peaks .
  • Isotopic Labeling : Introduce ¹³C or ²H labels at ambiguous positions to simplify coupling patterns .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :

  • Systematic Substituent Variation : Synthesize analogs with modified methoxy/hydroxy groups (e.g., 4-methoxyphenyl → 4-hydroxyphenyl) and compare bioactivity. Use SAR trends from related flavanones .
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding affinities with targets like COX-2 or estrogen receptors. Validate with site-directed mutagenesis .
  • QSAR Modeling : Develop quantitative SAR models using descriptors like logP, polar surface area, and H-bond donors. Train with datasets from PubChem BioAssay .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds. Account for batch-to-batch compound purity via HPLC .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antioxidant IC₅₀ values) and apply statistical tools (ANOVA, regression) to identify outliers or concentration-dependent effects .

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